molecular formula C11H22N2O2 B7921639 N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7921639
M. Wt: 214.30 g/mol
InChI Key: KFWPLYOPZVHTDR-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a tertiary amine featuring a pyrrolidine core substituted with a 2-hydroxyethyl group at the nitrogen atom, an isopropyl group, and an acetamide moiety. However, the lack of accessible synthesis or pharmacological data in the provided evidence restricts a full assessment of its properties.

Properties

IUPAC Name

N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(10(3)15)11-4-5-12(8-11)6-7-14/h9,11,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWPLYOPZVHTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of 3-pyrrolidinone with isopropylamine and 2-chloroethanol. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives, such as halides or amines.

Scientific Research Applications

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound is compared below with six analogs sharing core acetamide or pyrrolidine/piperidine frameworks but differing in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Compound Name Key Substituents Molecular Formula (Inferred) Molecular Weight (g/mol) Key Characteristics References
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide 2-Hydroxyethyl (pyrrolidine-N), isopropyl, acetamide C₁₂H₂₃N₂O₃* ~261.3* Hydrophilic due to hydroxyethyl; discontinued status
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide Naphthalenyloxy, hydroxypropyl C₁₉H₂₅NO₄* ~331.4* High hydrophobicity from naphthalene; no synthesis data available
N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide Piperazinyl, isopropyl C₁₅H₂₉N₅O* ~307.4* Enhanced basicity and hydrogen bonding from piperazine
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Hydroxyimino, ethylpiperidinyl C₁₀H₁₈N₄O₂ 242.3 Synthesized in 68–72% yield; characterized by TLC, NMR, HRMS
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Chloro-acetyl, isopropyl C₁₂H₂₀ClN₂O₂ 265.8 Electrophilic chloro-acetyl group; potential reactivity concerns
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide Chloro, methylpyrrolidinyl C₁₁H₂₀ClN₂O 244.7 Steric hindrance from methyl; reduced solubility
N-isopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide Sulfonyl, indolyl, pyrrolidinyl C₁₉H₂₅N₃O₄S 391.5 High molecular weight; complex heterocyclic architecture

Key Observations

Hydrophilicity and Solubility :

  • The target compound’s 2-hydroxyethyl group enhances hydrophilicity compared to hydrophobic substituents like naphthalenyloxy () or chloro groups (). Piperazinyl analogs () may exhibit intermediate solubility due to basic nitrogen atoms .

Synthetic Accessibility: (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide () demonstrates robust synthesis protocols with yields exceeding 68%, contrasting with the discontinued status of the target compound .

The hydroxyethyl group in the target compound likely improves stability under physiological conditions .

Molecular Size and Bioavailability :

  • The sulfonyl-indolyl derivative () has a molecular weight of 391.5 g/mol, which may limit blood-brain barrier penetration compared to smaller analogs like the target compound (~261.3 g/mol) .

Biological Activity

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic implications.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a hydroxyethyl group and an acetamide moiety. Its IUPAC name is N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide, with a molecular formula of C8H16N2O2 and a molecular weight of 172.23 g/mol.

PropertyValue
Molecular FormulaC8H16N2O2
Molecular Weight172.23 g/mol
IUPAC NameN-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
SolubilitySoluble in water

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride under basic conditions, often using triethylamine as a catalyst. The introduction of the hydroxyethyl group can be achieved through reactions with ethylene oxide or ethylene glycol.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The hydroxyethyl group is believed to participate in hydrogen bonding with biological molecules, while the acetamide moiety may engage with enzymes or receptors, modulating their activity. These interactions can lead to significant biological effects, including potential therapeutic benefits.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. For example, compounds similar to this structure have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

Research has indicated that certain pyrrolidine derivatives exhibit anti-inflammatory properties, which may be relevant for conditions such as arthritis. The specific mechanisms by which this compound exerts these effects remain to be fully elucidated but may involve modulation of inflammatory pathways.

Neuroprotective Potential

Given the structural similarities to other neuroactive compounds, there is interest in exploring the neuroprotective effects of this compound. Preliminary studies suggest that it may influence neurotransmitter systems or provide protection against neurotoxic agents, although further research is needed to confirm these findings.

Case Studies

Several case studies have highlighted the potential applications of pyrrolidine derivatives in drug development:

  • Study on Antibacterial Activity : A study evaluated various pyrrole-based compounds for their antibacterial efficacy, revealing that modifications on the pyrrolidine ring significantly influenced their activity against resistant bacterial strains .
  • Neuroprotective Research : Investigations into the neuroprotective effects of similar compounds have shown promise in reducing oxidative stress markers in neuronal cell lines, suggesting a potential role for this compound in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like (R)-N-(pyrrolidin-3-yl)acetamide (CAS 131900-62-4) have been reacted with halogenated or activated aromatic partners under inert atmospheres. Key conditions include:

  • Solvents : Acetonitrile or 1,4-dioxane at 60–90°C .
  • Catalysts : Triethylamine or potassium carbonate improves reaction efficiency, with yields ranging from 29.8% to 51.8% depending on stoichiometry .
  • Purification : Prep-LCMS is critical for isolating the target compound, confirmed by molecular ion peaks (e.g., m/z 433.2 [M+H]+) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • LCMS : To confirm molecular weight and detect impurities (e.g., m/z 250 [M+H]+ for intermediates) .
  • NMR : 1H/13C NMR to resolve stereochemistry, particularly at the pyrrolidine C3 position, which influences biological activity .
  • HPLC : For purity assessment (>95% recommended for in vitro studies) .

Advanced Research Questions

Q. What strategies address contradictions in reported yields for stereoisomeric forms of this compound?

  • Methodological Answer : Contradictions arise from stereochemical control during synthesis. For example:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate (R)- and (S)-enantiomers, as stereochemistry impacts receptor binding .
  • Protecting Groups : Boc-protected intermediates (e.g., (R)-N-Boc-3-tetrahydro pyrrole acetic acid) can enhance stereochemical fidelity during coupling reactions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize enantiomeric excess .

Q. How does the 2-hydroxyethyl substituent influence the compound’s stability under physiological conditions?

  • Methodological Answer : The hydroxyethyl group may introduce hydrolytic sensitivity. Assess stability via:

  • Accelerated Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C and analyze degradation products via LCMS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., compare to analogs like N-(2-hydroxyethyl)maleimide, which decomposes at 138°C) .
  • Oxidative Stability : Use H2O2 or cytochrome P450 assays to predict metabolic pathways .

Q. What in vitro models are suitable for studying this compound’s interaction with serotonin receptors?

  • Methodological Answer : Based on structural analogs (e.g., 5-HT2 antagonists):

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-ketanserin) in HEK293 cells expressing human 5-HT2A/2B/2C receptors .
  • Functional Assays : Measure cAMP or calcium flux in transfected cells to determine agonist/antagonist profiles .
  • Molecular Docking : Model interactions with receptor active sites (e.g., hydrophobic pockets for the isopropyl group) using PyMOL or AutoDock .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Methodological Answer : Refer to safety data of structurally related acetamides:

  • PPE : Wear nitrile gloves, P95 respirators, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., chlorinated intermediates) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in compliance with OSHA and EPA guidelines .

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